Cortistatin14
CAS No.: 193829-96-8
Cat. No.: VC0550020
Molecular Formula: C₈₁H₁₁₃N₁₉O₁₉S₂
Molecular Weight: 1721.01
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 193829-96-8 |
---|---|
Molecular Formula | C₈₁H₁₁₃N₁₉O₁₉S₂ |
Molecular Weight | 1721.01 |
IUPAC Name | (2S)-6-amino-2-[[(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-16-[(1R)-1-hydroxyethyl]-7,10-bis(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-37-[[(2S)-pyrrolidine-2-carbonyl]amino]-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carbonyl]amino]hexanoic acid |
Standard InChI | InChI=1S/C81H113N19O19S2/c1-46(103)67-80(117)95-59(38-49-24-9-4-10-25-49)73(110)96-62(42-101)76(113)97-63(43-102)77(114)99-65(79(116)90-56(81(118)119)30-15-18-34-84)45-121-120-44-64(98-68(105)53-31-19-35-86-53)78(115)89-54(28-13-16-32-82)69(106)94-61(40-66(85)104)75(112)92-57(36-47-20-5-2-6-21-47)71(108)91-58(37-48-22-7-3-8-23-48)72(109)93-60(39-50-41-87-52-27-12-11-26-51(50)52)74(111)88-55(70(107)100-67)29-14-17-33-83/h2-12,20-27,41,46,53-65,67,86-87,101-103H,13-19,28-40,42-45,82-84H2,1H3,(H2,85,104)(H,88,111)(H,89,115)(H,90,116)(H,91,108)(H,92,112)(H,93,109)(H,94,106)(H,95,117)(H,96,110)(H,97,113)(H,98,105)(H,99,114)(H,100,107)(H,118,119)/t46-,53+,54+,55+,56+,57+,58+,59+,60+,61+,62+,63+,64+,65+,67+/m1/s1 |
SMILES | CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)C6CCCN6)C(=O)NC(CCCCN)C(=O)O)CO)CO)CC7=CC=CC=C7)O |
Introduction
Molecular Structure and Biochemical Properties
Cortistatin-14 (CST-14) is a cyclic neuropeptide with the molecular formula C81H113N19O19S2 and a molecular weight of 1721.0 g/mol . The peptide features a distinctive amino acid sequence (PCKNFFWKTFSSCK) with a critical disulfide bridge between cysteine residues at positions 2 and 13, which maintains its cyclic conformation and is essential for biological activity . The IUPAC name for cortistatin-14 is L-prolyl-L-cysteinyl-L-lysyl-L-asparagyl-L-phenylalanyl-L-phenylalanyl-L-tryptophyl-D-lysyl-L-threonyl-D-phenylalanyl-L-seryl-L-seryl-L-cysteinyl-L-lysine (2->13)-disulfide . This peptide shares structural homology with somatostatin-14, containing 11 identical amino acids out of its 14 residues, including the cysteine residues that form the cyclic structure .
Physical and Chemical Characteristics
Tissue Distribution and Expression Patterns
Cortistatin-14 exhibits a distinctive expression pattern within the central nervous system and peripheral tissues, contributing to its diverse physiological functions. Understanding its distribution provides insights into its potential roles in various biological processes and disease states.
Central Nervous System Expression
Cortistatin-14 is primarily expressed in the cerebral cortex and hippocampus, where it is predominantly produced by GABAergic interneurons . This localization is particularly significant as these regions are associated with cognitive functions, memory formation, and sleep regulation. Within these neuronal populations, cortistatin-14 co-localizes with GABA (gamma-aminobutyric acid), suggesting a potential modulatory role in inhibitory neurotransmission .
Peripheral Expression
Beyond the central nervous system, cortistatin-14 is expressed in various peripheral tissues and cell types, including endothelial cells, endocrine cells, peripheral nociceptive neurons, and smooth muscle cells . Notably, cortistatin-14 is also produced by several immune cell populations, including B and T lymphocytes, monocytes, macrophages, and dendritic cells . This peripheral expression pattern suggests potential roles in immune modulation, endocrine function, and nociception.
Receptor Binding Profile and Signaling Pathways
The biological activities of cortistatin-14 are mediated through interactions with multiple receptor types, contributing to its pleiotropic effects across various physiological systems.
Somatostatin Receptor Binding
Cortistatin-14 binds with high affinity to all five subtypes of somatostatin receptors (sst1-sst5), with varying degrees of potency . The binding affinity profile shows IC50 values of 0.09, 0.2, 0.3, 0.3, and 5 nM for sst2, sst4, sst3, sst5, and sst1 receptors, respectively . This binding prevents somatostatin-14 from interacting with these receptors, suggesting potential competitive mechanisms in physiological contexts where both peptides are present .
Additional Receptor Interactions
Beyond somatostatin receptors, cortistatin-14 demonstrates significant binding to other receptor types:
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Growth Hormone Secretagogue Receptor (GHS-R1a): Cortistatin-14 competitively inhibits hexarelin binding to human GHS-R1a in pituitary membranes with a Ki value of 0.54 μM .
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Mas-Related Gene Receptor MrgX2: Cortistatin-14 functions as a potent agonist for the MRGPRX2 receptor with an EC50 of 25 nM in HEK293 cells, activating G protein-mediated signaling pathways .
This diverse receptor binding profile contributes to the multifunctional nature of cortistatin-14 and its effects across various physiological systems.
Physiological Functions
Cortistatin-14 exhibits a diverse range of physiological functions that span neurological, endocrine, and immunological systems, reflecting its complex receptor binding profile and tissue distribution.
Neuronal Activity Modulation
In the central nervous system, cortistatin-14 acts primarily as a neuronal depressant . Within the hippocampus, it inhibits pyramidal cell firing, contributing to the modulation of neuronal excitability and network activity . This inhibitory effect on neuronal activity may underlie some of its cognitive and behavioral effects.
Sleep Regulation
One of the most well-established functions of cortistatin-14 is its role in sleep modulation . Unlike somatostatin, cortistatin-14 demonstrates pronounced effects on sleep architecture and quality, suggesting a specialized role in sleep regulation that distinguishes it from other neuropeptides with similar structures.
Memory and Cognitive Functions
Studies have demonstrated that cortistatin-14 can impair memory retention when administered intracerebroventricularly after training. At doses ranging from 0.5 to 5.0 micrograms, cortistatin-14 significantly impaired retention in footshock avoidance training paradigms in mice . This effect on memory processes suggests potential implications for cognitive disorders and learning mechanisms.
Endocrine Regulation
Cortistatin-14 exerts significant effects on endocrine function, particularly in the regulation of growth hormone secretion. When administered subcutaneously at doses between 40-320 μg/kg in rats, cortistatin-14 reduces growth hormone secretion by more than 80% within 10 minutes of administration . This potent inhibition of growth hormone release demonstrates its influence on the somatotropic axis of the endocrine system.
Clinical Translation Challenges
Despite the promising therapeutic potential of cortistatin-14, several challenges must be addressed to facilitate its clinical translation.
Pharmacokinetic Limitations
A major challenge for the clinical application of cortistatin-14 is its relatively short half-life in biological fluids . This limited bioavailability necessitates the development of novel formulation strategies or chemical modifications to enhance its stability and extend its duration of action for practical therapeutic applications.
Receptor Promiscuity
The pleiotropic effects of cortistatin-14, resulting from its binding to multiple receptor types across various tissues, present a challenge for targeted therapeutic development . This receptor promiscuity may lead to off-target effects that could limit its clinical utility unless strategies for improving target specificity are implemented.
Innovative Delivery Approaches
To overcome these limitations, researchers have begun exploring innovative approaches to cortistatin-14 delivery. One promising strategy involves the development of a cortistatin-based prodrug formulation that includes the bioactive cortistatin molecule protected by a molecular shield derived from the latency-associated protein of transforming growth factor-β1 . This formulation also incorporates a cleavage site specifically recognized by metalloproteinases, which are abundant in inflammatory and fibrotic foci, potentially allowing for targeted release of the active peptide at sites of pathology .
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